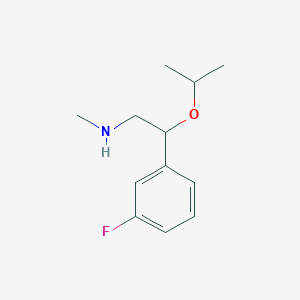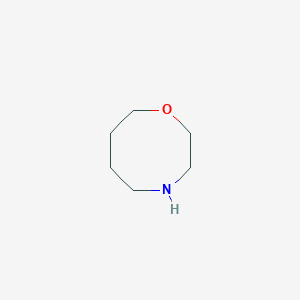
1,4-Oxazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxazocane is a heterocyclic organic compound with the molecular formula C6H13NO. It features a seven-membered ring containing one oxygen and one nitrogen atom. This structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Oxazocane can be synthesized through several methods. One common approach involves the cyclization of amino alcohols. For instance, the reaction of 1,6-diaminohexane with formaldehyde under acidic conditions can yield this compound. Another method involves the cyclization of 1,6-dihydroxyhexane with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of oxazepines. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve optimal yields.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Oxazocane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazocane N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxazocane N-oxides.
Reduction: Amines, alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1,4-Oxazocane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some oxazocane derivatives are investigated for their potential use as pharmaceutical agents.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-oxazocane and its derivatives depends on their specific application. In biological systems, these compounds can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, oxazocane derivatives with antimicrobial properties may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Comparaison Avec Des Composés Similaires
1,4-Oxazocane can be compared with other heterocyclic compounds, such as:
Morpholine: Similar in structure but with a six-membered ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Oxazepine: Contains a seven-membered ring with one oxygen and one nitrogen atom, but with different ring saturation.
Propriétés
Numéro CAS |
4741-36-0 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1,4-oxazocane |
InChI |
InChI=1S/C6H13NO/c1-2-5-8-6-4-7-3-1/h7H,1-6H2 |
Clé InChI |
NZBVQPIZDGSDNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCOCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


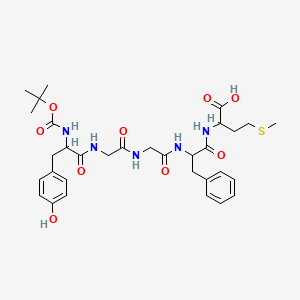

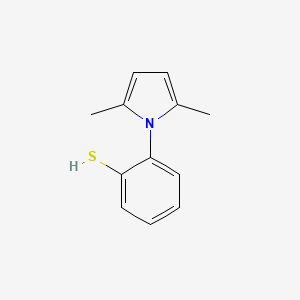
![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
![4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12111449.png)
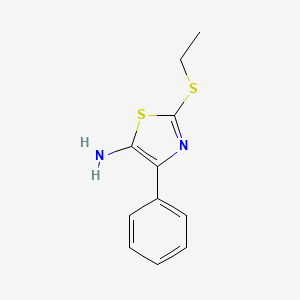
![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)


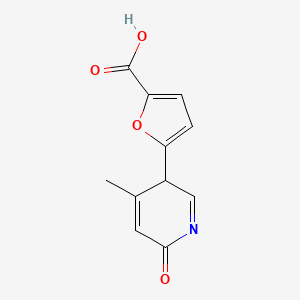
![4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12111501.png)
![{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12111513.png)
